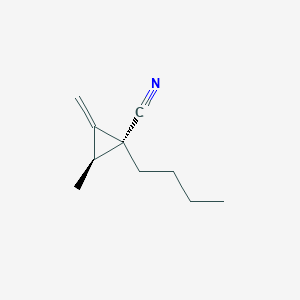
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is a chiral compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically require a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Scientific Research Applications
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and stereochemistry in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, facilitating interactions with enzymes and other biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral cyclopropane derivative with different substituents and applications.
(1R,2S)-1-hydroxy-1-phenylpropan-2-yl: A compound with similar stereochemistry but different functional groups and properties.
Uniqueness
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is unique due to its specific combination of a butyl group, a methyl group, and a nitrile group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
827342-56-3 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-11)8(2)9(10)3/h9H,2,4-6H2,1,3H3/t9-,10-/m0/s1 |
InChI Key |
XPCZVELDXFNXMU-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC[C@]1([C@H](C1=C)C)C#N |
Canonical SMILES |
CCCCC1(C(C1=C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


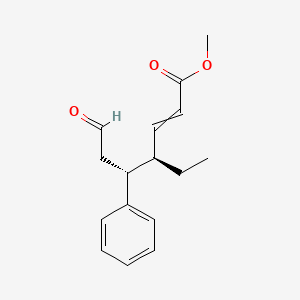
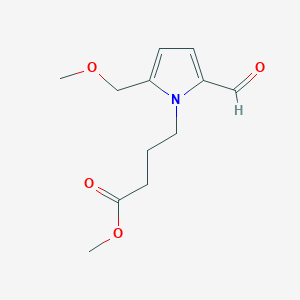
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
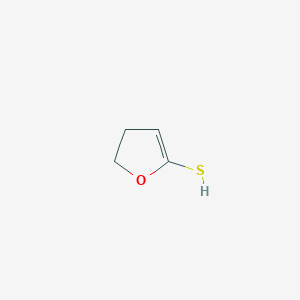
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)

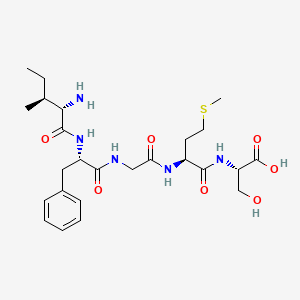
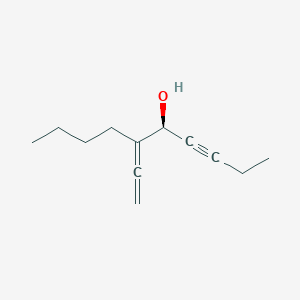
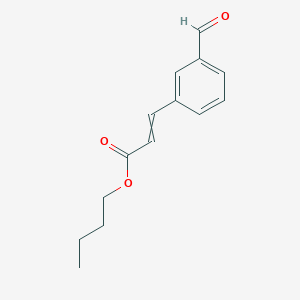
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
